2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro-
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Overview
Description
2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by a six-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research has shown its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it effective in inhibiting specific biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
2H-1,3,5-Thiadiazin-6-amine, 2,4-diethyl-3,4-dihydro- can be compared with other thiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a thiadiazine ring but with additional triazole moieties, leading to different biological activities.
Tetrahydro-2H-1,3,5-thiadiazine-2-thione: This compound has a similar core structure but with a thione group, which imparts different chemical and biological properties.
Properties
CAS No. |
634604-28-7 |
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Molecular Formula |
C7H15N3S |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
2,4-diethyl-3,4-dihydro-2H-1,3,5-thiadiazin-6-amine |
InChI |
InChI=1S/C7H15N3S/c1-3-5-9-6(4-2)11-7(8)10-5/h5-6,9H,3-4H2,1-2H3,(H2,8,10) |
InChI Key |
QJVPDRBFPOKTPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC(SC(=N1)N)CC |
Origin of Product |
United States |
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